Nilutamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Analysis of Nilutamide: Mechanism of Action, Structural Insights, and Clinical Applications

Introduction and Clinical Context

Nilutamide is a first-generation, non-steroidal antiandrogen that has been used in the treatment of prostate cancer since its approval by the U.S. Food and Drug Administration in 1996. As a pure androgen receptor antagonist, this compound belongs to the same class as flutamide and bicalutamide, and functions by competitively blocking the binding of androgens to the androgen receptor (AR). Prostate cancer growth and progression are fundamentally dependent on androgenic stimulation, making the androgen receptor a critical therapeutic target in this malignancy. The development of this compound represented an important advancement in the era of androgen deprivation therapy, particularly when used in combination with surgical castration (orchiectomy) for patients with metastatic disease.

The significance of AR signaling in prostate cancer pathogenesis cannot be overstated. Androgens, primarily testosterone and dihydrotestosterone, serve as the principal male sex hormones that regulate development and maintain characteristics linked to masculinity. These hormones promote the proliferation of both normal and cancerous prostate cells by binding to and activating the androgen receptor. Once activated, the AR triggers the expression of various genes that facilitate the growth of prostate cells. Consequently, the AR affects differentiation, cellular proliferation, apoptosis, metabolism, and DNA repair processes in the prostate and prostate cancer. The significant dependence of prostate cancer on the androgen-AR signaling pathway makes it a crucial target for pharmacological intervention, with this compound representing one of the early molecularly-targeted approaches to disrupt this critical signaling axis.

Molecular Mechanism of Action

Androgen Receptor Antagonism

This compound exerts its therapeutic effects through direct competition with natural androgens for binding to the ligand-binding domain (LBD) of the androgen receptor. As a pure antiandrogen, this compound displays high affinity for AR but lacks any agonistic activity, unlike some steroidal antiandrogens that may exhibit partial agonist effects under certain conditions. The molecular interactions between this compound and AR involve specific binding pocket residues that are critical for achieving effective receptor blockade. Upon binding, this compound induces conformational changes in the receptor that differ from those induced by natural agonists, ultimately preventing the receptor from adopting transcriptionally active configurations.

The mechanism of AR inhibition by this compound encompasses multiple levels of interference with the AR signaling cascade:

- Competitive binding inhibition: this compound competes with dihydrotestosterone (DHT) and testosterone for occupation of the AR ligand-binding pocket, with a relative binding affinity less than that of bicalutamide but similar to that of hydroxyflutamide.

- Receptor complex destabilization: By preventing agonist binding, this compound inhibits the subsequent steps of AR activation, including receptor phosphorylation, dimerization, and nuclear translocation.

- DNA binding interference: The drug-receptor complex demonstrates impaired binding to androgen response elements (AREs) on target genes.

- Co-activator recruitment disruption: this compound binding alters the surface topology of AR, preventing recruitment of necessary co-activators for transcriptional activation.

This multi-level antagonism ultimately results in the inhibition of androgen-dependent gene expression, leading to growth arrest or transient regression of androgen-dependent prostate cancer cells through suppression of DNA and protein synthesis essential for tumor maintenance and progression.

Structural Basis of Receptor Interaction

The molecular interactions between this compound and the androgen receptor have been elucidated through various computational and structural biology approaches. Research employing molecular dynamics simulations combined with the alanine-scanning-interaction-entropy method (ASIE) has provided quantitative insights into the binding free energy contributions of specific pocket residues. These analyses reveal that this compound establishes predominantly hydrophobic interactions with key residues in the AR ligand-binding domain, with van der Waals forces representing the major contributor to binding affinity rather than electrostatic interactions.

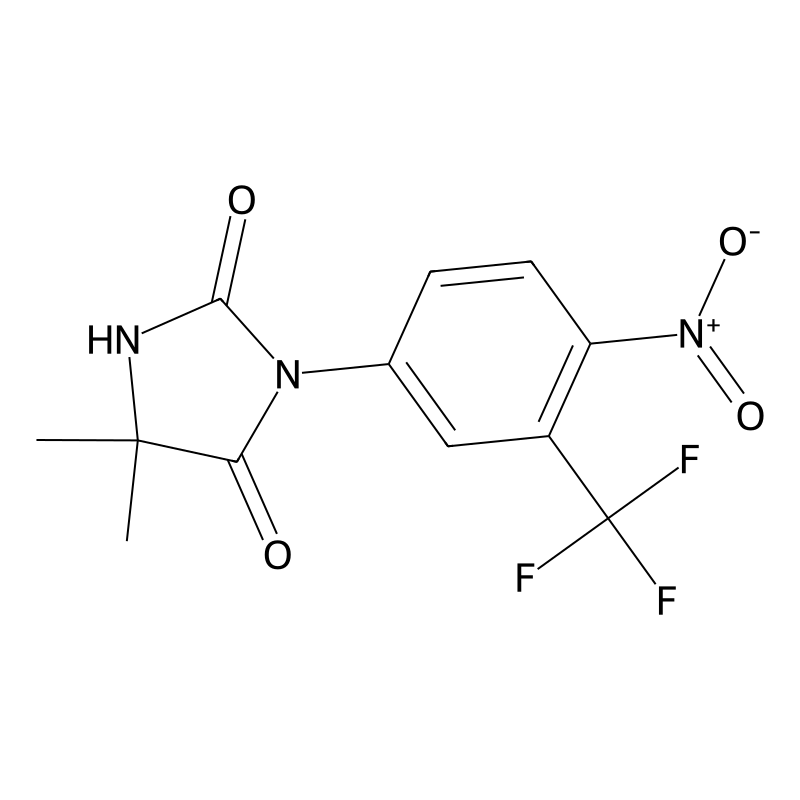

The structural signature of this compound consists of an aromatic ring with a dimethyl group at position-5, a trifluoromethyl group at position-3, and an electron-withdrawing substituent at position-4. This specific arrangement of chemical moieties enables optimal interaction with the hydrophobic pocket of the AR ligand-binding domain while preventing the structural rearrangements required for receptor activation. The trifluoromethyl group in particular enhances both metabolic stability and binding affinity through its strong electron-withdrawing properties and contribution to hydrophobic interactions. Understanding these structure-activity relationships has been instrumental in the design of subsequent generations of AR antagonists with improved pharmacological profiles.

Computational and Structural Insights

Binding Free Energy Analysis

Advanced computational approaches have provided detailed quantification of this compound-AR interactions at the atomic level. The application of molecular dynamics simulations combined with the ASIE method has enabled researchers to determine the residue-specific binding free energy contributions within the AR ligand-binding domain. These analyses reveal that the binding of this compound to AR is predominantly stabilized by hydrophobic residues whose interactions with the ligand are mainly mediated through van der Waals forces rather than electrostatic interactions.

The table below summarizes the key residue contributions to this compound binding based on computational studies:

Table 1: Residue-Specific Binding Free Energy Contributions for this compound-AR Interaction

| Residue | Type | Energy Contribution (kcal/mol) | Interaction Nature |

|---|---|---|---|

| Leu701 | Hydrophobic | -2.1 ± 0.3 | van der Waals |

| Met745 | Hydrophobic | -1.8 ± 0.4 | van der Waals |

| Met780 | Hydrophobic | -1.5 ± 0.3 | van der Waals |

| Phe764 | Aromatic | -1.3 ± 0.2 | π-π Stacking |

| Asn705 | Polar | -0.9 ± 0.3 | H-bonding |

| Thr877 | Polar | -0.7 ± 0.2 | H-bonding |

These computational findings align with experimental data showing that hydrophobic interactions constitute the primary driving force for this compound-AR binding, while polar interactions provide additional stabilization. The identification of these hotspot residues through computational approaches provides valuable insights for structure-based drug design of novel AR antagonists with potentially improved binding affinity and specificity.

Structural Comparison with Other Antiandrogens

When compared to later-generation AR antagonists, this compound exhibits a moderate binding affinity profile. The relative binding affinity of this compound at the androgen receptor is less than that of bicalutamide and significantly lower than second-generation agents like enzalutamide. However, its binding mode shares common features with other first-generation non-steroidal antiandrogens, particularly in its interaction with key hydrophobic residues in the ligand-binding pocket.

The evolution of AR antagonist design has focused on optimizing interactions with these critical residues while addressing limitations such as receptor mutations that can convert antagonists to agonists. For instance, the T877A mutation in AR, commonly found in prostate cancer cells, can alter the binding pocket sufficiently to transform some antiandrogens into partial agonists. While this compound is less susceptible to this conversion than flutamide, this concern contributed to the development of second-generation agents with more robust antagonistic profiles across various AR mutations.

Pharmacokinetics and Metabolism

Absorption and Distribution

This compound exhibits favorable oral bioavailability, with rapid and complete absorption following oral administration. After ingestion, the drug yields high and persistent plasma concentrations that contribute to its sustained pharmacological activity. The pharmacokinetic profile of this compound is characterized by linear kinetics over a dose range of 100-300 mg, with a prolonged terminal half-life that enables once-daily dosing in clinical practice.

The table below summarizes the key pharmacokinetic parameters of this compound:

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Notes |

|---|---|---|

| Bioavailability | Complete | Oral administration |

| Tmax (time to peak concentration) | Rapid | Following oral ingestion |

| Linear dose kinetics | 100-300 mg range | Proportional increase in exposure |

| Terminal half-life | 38.0-59.1 hours | Enables once-daily dosing |

| Steady-state concentration | Reached in ~2 weeks | With continuous dosing |

| Plasma protein binding | Extensive | Details not specified |

| Elimination route | Primarily hepatic | Extensive metabolism |

The extended half-life of this compound, ranging from 38 to 59 hours, distinguishes it from some other first-generation antiandrogens and supports the convenience of single daily dosing. This pharmacokinetic profile contributes to maintained therapeutic concentrations throughout the dosing interval, which is particularly important for continuous AR blockade in prostate cancer management.

Metabolic Profile

This compound undergoes extensive hepatic metabolism primarily via the microsomal cytochrome P450 enzyme system, with less than 2% of the administered dose excreted unchanged in urine. The major metabolic pathways involve reduction of the nitro group initially to a hydroxylamine derivative and subsequently to an amino metabolite. These metabolic transformations significantly influence both the drug's elimination and its toxicity profile.

The metabolic pathway of this compound proceeds through several identifiable stages:

- Initial reduction: The nitro group (-NO₂) attached to the aromatic ring undergoes reduction to form a hydroxylamine intermediate (-NHOH), accounting for approximately 17% of urinary metabolites.

- Further reduction: The hydroxylamine metabolite is further reduced to form a primary amino group (-NH₂), representing about 26% of urinary metabolites.

- Conjugation reactions: The amine metabolites may undergo subsequent conjugation reactions, including acetylation or glucuronidation, to enhance water solubility and renal excretion.

- Side chain modifications: Additional minor metabolic pathways involve oxidation or modification of the dimethylhydantoin ring system.

The extensive metabolism of this compound has important clinical implications. Hepatic impairment can be expected to prolong the plasma elimination half-life and potentially necessitate dose adjustments, while renal impairment is likely to have minimal impact on drug disposition due to the negligible renal excretion of unchanged drug. The formation of reactive intermediates during metabolism, particularly the hydroxylamine derivative, may contribute to some of this compound's idiosyncratic toxicities, including hepatotoxicity.

Clinical Positioning and Comparison

Efficacy Evidence

The clinical efficacy of this compound in metastatic prostate cancer has been established through multiple randomized controlled trials. A comprehensive meta-analysis of five studies involving 1,637 participants demonstrated that this compound combined with orchiectomy significantly improved several efficacy endpoints compared to orchiectomy alone. The analysis revealed consistent benefits across multiple outcome measures, supporting the utility of combined androgen blockade with this compound in advanced disease.

The key efficacy findings from clinical studies include:

- Improved response rate: this compound combination therapy demonstrated a significantly improved response rate (RR=1.77, 95%CI 1.46-2.14, p<0.00001) compared to placebo plus orchiectomy.

- Enhanced complete response: Patients receiving this compound showed superior complete response rates (RR=2.13, 95%CI 1.40-3.23, p=0.003) compared to the control group.

- Disease progression reduction: this compound treatment was associated with significantly reduced disease progression (RR=0.59, 95%CI 0.47-0.73, p<0.00001).

- Survival benefits: Patients on this compound showed prolonged progression-free survival and overall survival compared to placebo controls.

These efficacy results establish this compound as an effective component of combined androgen blockade for metastatic prostate cancer. The clinical benefit of adding this compound to surgical castration (RR=1.23, 95%CI 1.13-1.34, p<0.00001) supports its mechanism-based approach of achieving more complete androgen receptor blockade beyond testicular androgen suppression alone.

Comparison with Other Antiandrogens

This compound occupies a distinct position within the landscape of AR-targeted therapies, which now span multiple generations of drug development. As a first-generation non-steroidal antiandrogen, it shares fundamental mechanistic principles with later agents while differing in specific pharmacological properties.

Table 3: Comparison of this compound with Other Antiandrogens

| Antiandrogen | Generation | Binding Affinity | Key Features | Common Side Effects |

|---|---|---|---|---|

| This compound | First | Moderate | Pure antagonist, slow metabolism | Visual disturbances, alcohol intolerance, interstitial pneumonitis, hepatotoxicity |

| Flutamide | First | Moderate | Multiple daily dosing, active metabolite | Diarrhea, hepatotoxicity |

| Bicalutamide | First | Higher than this compound | Once daily dosing, better tolerated | Gynecomastia, breast pain, hot flashes |

| Enzalutamide | Second | Significantly higher | Multiple mechanism of action, survival benefit in CRPC | Fatigue, hypertension, CNS effects (seizure risk) |

| Apalutamide | Second | High | Structural similarity to enzalutamide, lower CNS penetration | Rash, hypothyroidism, falls |

| Darolutamide | Second | High | Unique structure, doesn't cross blood-brain barrier | Fatigue, limb pain, rash |

The therapeutic evolution from first to second-generation AR antagonists has primarily focused on improving binding affinity, developing multiple mechanisms of AR inhibition beyond simple competitive binding, and optimizing safety profiles. While this compound and other first-generation agents remain in clinical use, second-generation antagonists like enzalutamide, apalutamide, and darolutamide have expanded the treatment arsenal, particularly for castration-resistant prostate cancer where more potent AR pathway inhibition is required.

Experimental and Research Methodologies

Computational Analysis Methods

The investigation of this compound-AR interactions has been enhanced by advanced computational approaches that provide atomic-level insights into binding dynamics. Molecular dynamics (MD) simulations combined with binding free energy calculations represent powerful methodologies for characterizing these molecular interactions. The typical workflow for such analyses involves system preparation, dynamics simulation, and free energy calculation phases, each with specific technical requirements and parameters.

The standard protocol for MD analysis of this compound-AR binding includes:

- System preparation: The complex structure of AR ligand-binding domain with this compound is obtained from protein data bank or through homology modeling. The system is solvated in a water box with appropriate dimensions to ensure complete hydration of the protein-ligand complex.

- Force field application: The ff14SB force field is typically used for the protein, with general Amber force field (GAFF) parameters applied to the ligand. The system incorporates TIP3P water model and periodic boundary conditions.

- Simulation parameters: After energy minimization and system equilibration, production MD simulations are conducted for 10-100 ns in an NPT ensemble at 300 K, with multiple independent replicates to ensure statistical reliability.

- Binding energy calculation: The Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method combined with Interaction Entropy (IE) approach is applied to calculate binding free energies from simulation trajectories.

For the specific application of this compound-AR interaction analysis, the ASIE method has proven particularly valuable. This approach involves systematically mutating each binding pocket residue to alanine and calculating the binding free energy difference before and after mutation. The resulting residue-specific energy contributions identify hotspot residues critical for ligand binding and facilitate quantitative comparison of binding characteristics across different AR antagonists.

Experimental Binding Assays

Beyond computational approaches, various experimental methodologies enable quantitative assessment of this compound-AR interactions and functional effects. These assays span from direct binding measurements to cellular and transcriptional response evaluations, collectively providing a comprehensive picture of this compound's mechanism of action.

Standard experimental approaches include:

- Radioligand binding assays: Competitive binding experiments using [³H]-labeled androgens (e.g., R1881) in AR-containing preparations to determine IC₅₀ values and relative binding affinities.

- Cell proliferation assays: Assessment of anti-proliferative effects in androgen-sensitive prostate cancer cell lines (e.g., LNCaP) under androgen-stimulated conditions.

- Gene expression reporter assays: Measurement of AR transcriptional activity using androgen-responsive element (ARE)-luciferase constructs in transfected cells.

- Protein expression analysis: Western blotting and immunocytochemistry to evaluate AR protein levels, nuclear localization, and phosphorylation status in response to this compound treatment.

- Apoptosis assays: Detection of programmed cell death induction through TUNEL staining, caspase activation assays, and Annexin V staining in prostate cancer cells.

These experimental protocols typically employ specific technical parameters optimized for AR antagonist characterization. For binding assays, incubation conditions (time, temperature, buffer composition) must maintain receptor integrity while allowing equilibrium binding. Cellular assays require careful control of androgen concentrations to mimic physiological conditions while evaluating this compound's inhibitory effects. The concentration range for this compound in most experimental systems spans from nanomolar to micromolar levels, reflecting its moderate binding affinity compared to later-generation antagonists.

Visualization of this compound Mechanism

The following diagram illustrates the key molecular interactions and conformational changes associated with this compound's mechanism of action at the androgen receptor:

Diagram 1: this compound mechanism of androgen receptor antagonism showing competitive binding and prevention of receptor activation.

This visualization highlights the critical competitive binding step where this compound prevents natural androgen binding to the ligand-binding domain of AR. The subsequent inhibition of receptor dimerization, nuclear translocation, DNA binding, and ultimately transcriptional activation represents the multi-level interference with AR signaling that underlies this compound's therapeutic effects in prostate cancer.

Conclusion and Future Perspectives

This compound represents an important milestone in the evolution of androgen receptor-targeted therapy for prostate cancer. As a first-generation non-steroidal antiandrogen, its mechanism of action centered on competitive blockade of androgen binding to AR has established a fundamental approach that continues to inform drug development. The detailed characterization of its binding interactions, pharmacokinetic profile, and clinical efficacy has provided valuable insights for optimizing AR-directed therapies.

Comprehensive Technical Review: Nilutamide Pharmacokinetics, Metabolism, and Experimental Approaches

Introduction and Chemical Properties

Nilutamide is a nonsteroidal antiandrogen medication primarily used in the treatment of metastatic prostate cancer, typically in combination with surgical or chemical castration. As a therapeutic agent, it belongs to the class of pure antiandrogens that competitively inhibit androgen receptors without exhibiting intrinsic estrogenic, antiestrogenic, progestational, antiprogestational, or adrenocortical activity. Chemically, this compound is classified as a phenylhydantoin derivative with the IUPAC name 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione. Its molecular formula is C₁₂H₁₀F₃N₃O₄, with a molecular weight of 317.22 g/mol. The compound exists as an off-white microcrystalline powder with a melting point of 154°C and demonstrates limited aqueous solubility (<0.1% at 25°C) while being freely soluble in organic solvents such as acetone, chloroform, and methanol [1].

The structural presence of a nitroaromatic group and trifluoromethyl substitution contributes significantly to both its pharmacological activity and metabolic characteristics. From a drug development perspective, understanding this compound's pharmacokinetic profile and metabolic pathways is crucial due to its narrow therapeutic index and association with organ-specific toxicities, particularly hepatotoxicity and interstitial pneumonitis [2] [3]. This comprehensive review consolidates current scientific understanding of this compound's pharmacokinetic properties, metabolic fate, clinical implications, and relevant experimental methodologies for researchers and drug development professionals.

Comprehensive Pharmacokinetic Properties

This compound exhibits predictable and well-characterized pharmacokinetic behavior that supports its once-daily dosing regimen in clinical practice. The following table summarizes its fundamental pharmacokinetic parameters:

Table 1: Fundamental Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Bioavailability | Rapid and complete absorption | Yields high and persistent plasma concentrations | [4] [5] |

| Tmax | Within 3-4 hours post-administration | Consistent across dose ranges | [6] |

| Plasma Protein Binding | 80-84% | Moderately bound to plasma proteins | [2] [5] |

| Volume of Distribution | Not fully characterized | Extensive tissue distribution suspected | [7] |

| Elimination Half-life | 38-59 hours (mean ~56 hours) | Permits once-daily dosing | [8] [2] [7] |

| Steady-state Achievement | Approximately 2 weeks | With repeated dosing | [7] [6] |

Absorption and Distribution Characteristics

Following oral administration, this compound is rapidly and completely absorbed from the gastrointestinal tract, with linear kinetics observed across the therapeutic dose range of 100-300 mg [7] [6]. Peak plasma concentrations of approximately 0.9 mg/L are achieved within 3 hours following a single 150-200 mg dose in patients with prostate cancer [6]. The compound demonstrates moderate plasma protein binding (80-84%), primarily to albumin, with minimal binding to erythrocytes [2] [5]. This binding characteristic suggests a lower potential for displacement interactions with highly protein-bound drugs, though complete distribution studies in humans remain limited.

Elimination Kinetics and Excretion Pathways

The prolonged elimination half-life of this compound (ranging from 23-87 hours, with a mean of approximately 56 hours) represents one of its most pharmacokinetically distinctive features [2] [7]. This extended half-life supports once-daily dosing after the initial loading phase and contributes to the persistence of therapeutic effects but may also prolong adverse drug reactions upon discontinuation. Elimination occurs predominantly via hepatic metabolism, with less than 2% of the administered dose excreted unchanged in urine after five days [4] [7]. Fecal elimination is negligible, ranging from 1.4% to 7% of the administered dose over 4-5 days [4]. The slow and incomplete urinary excretion of radioactivity (approximately 62±10% over 5 days) in radiolabeled studies suggests that longer collection periods are necessary to achieve complete mass balance, consistent with the drug's prolonged half-life [7].

Metabolic Pathways and Biotransformation

This compound undergoes extensive hepatic metabolism through multiple pathways, resulting in at least five identified metabolites, some of which retain pharmacological activity, though significantly less than the parent compound [2] [7]. The metabolic scheme below illustrates the primary pathways:

Figure 1: Primary Metabolic Pathways of this compound in Hepatic and Pulmonary Tissues

Hepatic Metabolism

The liver metabolizes this compound primarily through cytochrome P450 enzymes, specifically CYP2C19, and flavin-containing monooxygenases (FMOs) [2]. The major metabolic pathway involves sequential nitroreduction, where the nitro group (-NO₂) is first reduced to a hydroxylamine intermediate (-NHOH), which is subsequently further reduced to form the primary amino metabolite (-NH₂) known as RU-43866 [7] [3]. In human metabolism studies using ¹⁴C-radiolabeled this compound, the hydroxylamine derivative accounted for approximately 17% of excreted metabolites, while the amino metabolite represented about 26% [7]. Additional ring oxidation metabolites constitute the remainder of the metabolic profile. The amino metabolite (RU-43866) demonstrates weak binding to androgen receptors and limited activity in prostate tissue of castrated rats, suggesting it may contribute marginally to the overall pharmacological effect [6].

Pulmonary Metabolism and Toxicity Implications

Unique among antiandrogens, this compound undergoes significant extrahepatic metabolism in lung tissue, which explains its association with pulmonary toxicity [3]. In rat models, pulmonary metabolism occurs primarily in the cytosolic fraction of alveolar macrophages, with minimal activity in Clara cells and type II epithelial cells. This metabolic transformation is characterized by oxygen-sensitive nitroreduction that requires NADPH and flavin mononucleotide (FMN) as cofactors [3]. Under anaerobic conditions, pulmonary tissue generates the same hydroxylamine and amino metabolites observed in hepatic metabolism, but also produces reactive oxygen species and nitro anion free radicals through redox cycling [3]. These reactive intermediates are implicated in the development of interstitial pneumonitis – a serious, potentially fatal adverse effect occurring in 1-2% of patients globally, with significantly higher incidence (12.6-18%) in Japanese populations [2] [3]. The mechanism likely involves covalent binding of reactive metabolites to pulmonary cellular proteins, leading to oxidative stress and tissue damage [3].

Clinical Implications and Pharmacogenomic Considerations

Drug-Drug Interactions

As this compound is extensively metabolized by hepatic CYP450 enzymes and demonstrates inhibitory effects on certain cytochrome P450 isoenzymes, it presents several clinically significant drug interaction potentials:

Table 2: Clinically Significant Drug Interactions with this compound

| Interacting Drug | Interaction Mechanism | Clinical Effect | Management Strategy |

|---|---|---|---|

| Warfarin | Inhibition of metabolism | Increased anticoagulant effect, bleeding risk | Monitor PT/INR closely; adjust warfarin dosage |

| Phenytoin | Inhibition of CYP-mediated metabolism | Increased phenytoin levels, potential toxicity | Monitor phenytoin levels; adjust dosage accordingly |

| Theophylline | Inhibition of metabolism | Increased theophylline concentrations | Monitor for theophylline toxicity; consider dose reduction |

| Alcohol | Disulfiram-like reaction | Facial flushing, malaise, hypotension | Avoid alcohol consumption during therapy |

| GnRH Agonists | Additive androgen suppression | Enhanced therapeutic efficacy with increased side effects | Monitor for exaggerated androgen deprivation effects |

The inhibitory effect of this compound on specific CYP isoenzymes may alter the metabolism of concomitant drugs, potentially increasing their plasma concentrations and toxicity risks [5]. This is particularly relevant for medications with narrow therapeutic indices, such as warfarin, phenytoin, and theophylline, which require careful therapeutic drug monitoring and potential dose adjustments when co-administered with this compound [5].

Special Population Considerations

Hepatic impairment significantly influences this compound pharmacokinetics, as the drug undergoes extensive liver metabolism. The manufacturer contraindicates this compound in patients with severe hepatic impairment and recommends regular monitoring of serum transaminase levels during the first four months of treatment and periodically thereafter [5]. In cases where jaundice appears or ALT elevations exceed twice the upper limit of normal, immediate discontinuation is advised [5].

In contrast, renal impairment likely has minimal impact on this compound pharmacokinetics, as less than 2% of the unchanged drug is excreted renally [7] [5]. No specific dosage adjustments are recommended for patients with renal impairment, though caution is always prudent in severe cases.

Ethnic variations in this compound safety profiles have been observed, with Japanese patients demonstrating a substantially higher incidence of interstitial pneumonitis (12.6%) compared to European populations (1-2%) [2] [3]. This disparity may reflect genetic polymorphisms in metabolic enzymes or immunological factors, underscoring the importance of vigilance in specific patient populations.

Experimental Protocols and Methodologies

In Vitro Metabolic Studies

Experimental Objective: To characterize this compound metabolism and identify enzymes responsible for its bioactivation in pulmonary tissue.

Tissue Preparation:

- Lung homogenates and subcellular fractions (microsomal, cytosolic) are prepared from male Sprague-Dawley rats (250-350 g)

- Isolated lung cells (alveolar macrophages, Clara cells, type II epithelial cells) are obtained from WKY male rats using elastase digestion and differential adherence or density centrifugation techniques [3]

Incubation Conditions:

- Reaction mixtures contain tissue homogenate or isolated cells (1-2 mg protein/mL), this compound (100-500 μM), and NADPH (1 mM) in phosphate buffer (pH 7.4)

- Anaerobic conditions are established by purging with nitrogen for 5-10 minutes before incubation

- Incubations proceed at 37°C for 30-120 minutes with gentle shaking [3]

Metabolite Analysis:

- Reactions are terminated with ice-cold acetonitrile

- Metabolites are separated using HPLC with UV detection (254 nm) and identified by comparison with authentic standards (hydroxylamine and amino metabolites)

- Structural confirmation is performed via LC-MS/MS with electrospray ionization [3]

Enzyme Identification:

- Cofactor requirements are assessed by replacing NADPH with NADH or omitting cofactors entirely

- Enzyme inhibitors are employed including cytochrome P450 inhibitors (ketoconazole), P450 reductase inhibitors (diphenyleneiodonium), and NOS inhibitors (L-NAME) [3]

- Oxygen sensitivity is evaluated by comparing metabolite formation under aerobic versus anaerobic conditions

In Vivo Pharmacokinetic Studies

Study Design:

- Single-dose kinetics are assessed following oral administration of ¹⁴C-nilutamide (150-300 mg) to patients with advanced prostate cancer

- Repetitive dosing kinetics are evaluated after twice-daily administration for 2-7 weeks [7]

Sample Collection:

- Blood samples are collected in heparinized tubes at predetermined intervals (0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120 hours)

- Urine and feces are collected quantitatively for 5-7 days [7]

Analytical Methods:

- Plasma concentrations of unchanged this compound are determined using validated HPLC methods with UV or MS detection

- Total radioactivity is measured by liquid scintillation counting

- Metabolite profiling is performed using HPLC with radiometric detection [7]

Pharmacokinetic Analysis:

- Non-compartmental analysis is employed to determine Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, and CL/F

- Terminal elimination rate constant (λz) is estimated by log-linear regression of the concentration-time curve

- Area under the curve is calculated using the linear trapezoidal rule [7]

Conclusion and Research Perspectives

This compound exhibits a complex pharmacokinetic profile characterized by complete oral absorption, extensive hepatic metabolism, and a prolonged elimination half-life that enables once-daily dosing. Its metabolic pathway involves nitroreduction that generates active intermediates and contributes to organ-specific toxicities, particularly in the lung. The experimental methodologies outlined provide robust approaches for investigating this compound's metabolic fate and potential drug interactions.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. Metabolism of this compound in rat lung [sciencedirect.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 6. | Drugs & Aging this compound [link.springer.com]

- 7. Pharmacokinetics and metabolism of this compound [pubmed.ncbi.nlm.nih.gov]

- 8. . A review of its pharmacodynamic and this compound ... pharmacokinetic [pubmed.ncbi.nlm.nih.gov]

Core Pharmacodynamic Properties of Nilutamide

Nilutamide is a first-generation, nonsteroidal, pure antiandrogen. Its primary mechanism is the selective and competitive antagonism of the androgen receptor (AR) [1] [2].

- Receptor Selectivity: It binds with high affinity to the AR but does not bind to progestogen, estrogen, or glucocorticoid receptors, minimizing off-target hormonal effects [3] [4].

- Functional Antagonism: By occupying the AR, this compound prevents natural androgens like testosterone and dihydrotestosterone (DHT) from binding. This inhibits androgen-dependent gene transcription, leading to suppressed growth and survival of prostate cancer cells [1] [5].

- Therapeutic Context: Its action is often combined with surgical or medical castration (e.g., LHRH agonists) to achieve complete androgen blockade, which more effectively suppresses tumor growth [3] [6].

Quantitative Pharmacodynamic & Pharmacokinetic Profile

The table below summarizes key data points for this compound. Please note that specific values for some parameters were not available in the search results.

| Property | Description / Value | Reference |

|---|---|---|

| Primary Target | Androgen Receptor (AR) | [1] [4] |

| Mechanism | Competitive AR antagonist | [1] [5] |

| Receptor Selectivity | Does not bind to PR, ER, or GR | [3] |

| Bioavailability | Good / Rapidly and completely absorbed | [5] [2] |

| Protein Binding | 80-84% | [2] |

| Metabolism | Extensive hepatic metabolism (via CYP2C19, FMO) | [2] |

| Elimination Half-life | Mean: 56 hours (Range: 23-87 hours) | [5] [2] |

| Route of Elimination | Urine (62%), Feces (<10%) | [5] [2] |

| Active Metabolites | At least 5 identified | [2] |

Experimental Protocols & Research Applications

While detailed modern protocols were not found, the search results illustrate its use in research and a key experimental model for evaluating antiandrogen activity.

In Vitro Cell-Based Assays: A recent study used this compound as a reference AR blocker in experiments with 786-O renal cell carcinoma cells. Cells were treated with a working medium containing 325 μg/mL of this compound to benchmark the anticancer effects of a new compound, lathyrol [7]. Standard assays measured:

- Cell Proliferation: CCK-8 assay.

- Apoptosis: TUNEL staining.

- Migration & Invasion: Scratch test and Transwell invasion assay.

- Protein Expression: Western blotting for AR, p-Akt, and apoptosis-related proteins (Bcl-2, Bax, caspase-3/9) [7].

In Vivo Considerations: The long elimination half-life (≈56 hours) permits once-daily oral dosing in clinical and research settings [3] [2].

Mechanism of Action and Toxicity Pathways

The following diagram illustrates the cellular mechanism of this compound and its associated mitochondrial toxicity, which is a key factor in its adverse effect profile.

> this compound's therapeutic action involves blocking androgen receptor signaling in the nucleus (top), while its key adverse effect of hepatotoxicity is linked to the inhibition of mitochondrial Complex I (bottom).

Clinical and Safety Considerations

- Adverse Effects: Unique side effects include delayed dark adaptation (visual disturbances), alcohol intolerance (disulfiram-like reaction), and interstitial pneumonitis [5] [2] [6]. Hepatotoxicity, though rare, is a serious concern and is linked to its mitochondrial toxicity [5] [2].

- Current Status: Due to its side effect profile, this compound has been largely replaced by newer antiandrogens like bicalutamide and enzalutamide, which offer better tolerability and safety [2]. Current clinical guidelines do not recommend first-generation antiandrogens like this compound for metastatic hormone-sensitive prostate cancer, except to block testosterone flare at the initiation of therapy [8].

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound. A review of its pharmacodynamic and ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Androgen Receptor antagonist | Mechanism [selleckchem.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. Lathyrol affects the expression of AR and PSA and inhibits the ... [pmc.ncbi.nlm.nih.gov]

- 8. Advanced Prostate Cancer: AUA/SUO Guideline [auanet.org]

Nilutamide's Mechanism of Action and Binding Context

The following table summarizes how nilutamide functions as an androgen receptor antagonist, based on the gathered literature.

| Aspect | Description |

|---|---|

| Mechanism | Pure, competitive antagonist of the androgen receptor (AR) [1] [2] [3]. |

| Binding Site | Ligand-Binding Domain (LBD) of the AR [4]. |

| Primary Effect | Blocks effects of androgens (testosterone, DHT); inhibits androgen-dependent DNA & protein synthesis, causing growth arrest/tumor regression [1] [2]. |

| Specificity | Selective for AR; does not bind to progestogen, estrogen, or glucocorticoid receptors [1] [2] [3]. |

The diagram below illustrates this competitive antagonism.

Figure 1: this compound competes with natural androgens for the AR ligand-binding domain (LBD), preventing the formation of a transcriptionally active complex.

Key Experimental Methods for Profiling AR Antagonists

While specific protocols for this compound are not detailed in the search results, the following table outlines key experimental approaches used to characterize AR antagonists like this compound [5].

| Method Category | Specific Techniques | Key Measured Outcomes |

|---|---|---|

| Binding Assays | Competitive binding assays | Relative binding affinity (RBA) compared to a reference ligand (e.g., DHT or radiolabeled R1881). |

| Functional Cellular Assays | Reporter gene assays (e.g., in COS7, LNCaP cells); Cell proliferation assays (e.g., PSA, GCDFP-15 secretion) | Antagonist activity (IC50), efficacy in blocking AR-mediated transcription and cell growth. |

| Structural & In Silico Studies | Homology modeling; Structure-based virtual screening (SBVS) | Prediction of binding pose, interaction with key amino acids in the LBD. |

| Downstream Effect Analysis | Chromatin Immunoprecipitation (ChIP); Protein analysis (Western Blot, Immunofluorescence) | Impact on AR nuclear translocation, DNA binding, co-activator recruitment, and protein degradation. |

Clinical Context and Comparison with Other AR Antagonists

This compound is a first-generation antiandrogen, and its clinical profile and binding characteristics are less favorable than newer agents [4] [3].

- Comparative Binding Affinity: The relative binding affinity of this compound at the androgen receptor is noted to be less than that of bicalutamide [1] [3].

- Clinical Status: Due to its side effect profile and the development of more effective drugs, this compound has been largely replaced by second-generation AR antagonists like enzalutamide, apalutamide, and darolutamide [4] [3].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound [en.wikipedia.org]

- 4. Second generation androgen receptor antagonists and ... [nature.com]

- 5. In Silico Discovery of Androgen Receptor Antagonists with ... [pmc.ncbi.nlm.nih.gov]

Nilutamide CYP450 enzyme metabolism pathway

Enzymes Involved in Nilutamide Metabolism

The table below summarizes the key human enzymes known to be involved in the metabolism and interaction with this compound:

| Enzyme | Role/Interaction | Experimental Evidence / Notes |

|---|---|---|

| CYP2C19 | Primary Metabolic Enzyme | Identified as a key metabolizer in human pharmacokinetic data [1]. |

| FMO (Flavin-containing monooxygenase) | Primary Metabolic Enzyme | Identified as a key metabolizer alongside CYP2C19 [1]. |

| CYP3A | Heterotropic Activator | In vitro studies show this compound activates CYP3A-mediated metabolism of other drugs (e.g., midazolam) [2]. |

| Hepatic CYP450 Pool | Non-specific Inhibitor | Human liver microsome studies show this compound inhibits various activities (e.g., hexobarbital hydroxylase, benzphetamine N-demethylase) [3]. |

The following diagram illustrates the dual role of this compound in the CYP450 system, acting as a substrate for specific enzymes while modulating the activity of others:

This compound's dual role as a CYP450 substrate and modulator.

Key Experimental Data & Methodologies

The understanding of this compound's metabolic fate and interactions is derived from specific experimental approaches.

Inhibitory Effects on Hepatic CYP450

An older but foundational study investigated this compound's inhibitory effects on mouse and human liver microsomal cytochrome P450 [3].

- Experimental System: Human liver microsomes and mouse liver microsomes.

- Key Findings:

- At a concentration of 110 µM, this compound inhibited several monooxygenase activities in human liver microsomes: Hexobarbital hydroxylase (85%), Benzphetamine N-demethylase (40%), Benzo(a)pyrene hydroxylase (35%), and 7-ethoxycoumarin O-deethylase (25%) [3].

- The kinetics for the inhibition of hexobarbital hydroxylase were consistent with competitive inhibition [3].

- In vivo in mice, this compound administration increased hexobarbital sleeping time, confirming the pharmacological relevance of the CYP inhibition [3].

Activation of CYP3A-Mediated Metabolism

A high-throughput screen of approved drugs revealed that this compound can act as a heterotropic activator of CYP3A [2].

1. High-Throughput Screen (HLS) in Human Liver Microsomes (HLM):

- Objective: Identify compounds that alter CYP450 activities.

- Method: The SPECTRUM library of drugs was screened using a cocktail assay in HLM. The assay simultaneously monitored the activity of CYP1A2, CYP2C9, CYP2D6, and CYP3A4/5 using specific probe substrates. Compounds were tested at 10 µM, and activators were defined as those increasing activity ≥20% over baseline [2].

- Outcome: this compound was identified as an activator of the CYP3A-mediated hydroxylation of midazolam [2].

2. Follow-up Concentration-Response Experiments:

- Objective: Confirm and characterize the activation.

- Method: The activation was confirmed in discrete assays (using a single probe substrate) with full concentration-response curves in HLMs [2].

- Additional Models: The heterotropic activation was further studied in human and multispecies hepatocytes with probe substrates like midazolam, nifedipine, and amiodarone [2].

Research Implications & Toxicity Considerations

The complex metabolism and enzyme interactions of this compound have direct implications for its clinical profile and modern drug development.

- Drug-Drug Interaction (DDI) Potential: Its role as both an inhibitor and an activator of different CYP enzymes signifies a high potential for complex drug-drug interactions, which is a critical consideration in polypharmacy scenarios common in prostate cancer treatment [2] [4].

- Link to Adverse Effects: The unique side effects of this compound (e.g., visual disturbances, interstitial pneumonitis, and hepatotoxicity) have been theoretically linked to its nitro group [1]. Nitro-aromatic compounds can undergo reductive metabolism, sometimes leading to the formation of reactive metabolites, which aligns with the broader context of drug toxicity discussed in recent literature [5] [1].

- Modern Context: Due to these safety concerns and its complex interaction profile, this compound has been largely replaced by newer antiandrogens like bicalutamide and enzalutamide, which offer better efficacy and tolerability [1].

References

- 1. This compound [en.wikipedia.org]

- 2. A Screen of Approved Drugs Identifies the Androgen ... [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Effects of this compound, a New Androgen Receptor ... [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of CYP450 Drug Metabolism in Precision Cardio- ... [pmc.ncbi.nlm.nih.gov]

- 5. Formation of potentially toxic metabolites of drugs in reactions ... [pmc.ncbi.nlm.nih.gov]

Nilutamide steroidal vs nonsteroidal antiandrogen classification

Mechanism of Action and Signaling Pathway

Nilutamide competes with natural androgens like testosterone and dihydrotestosterone for binding to the Androgen Receptor (AR) [1] [2]. By blocking the receptor, it inhibits androgen-dependent gene transcription and protein synthesis, leading to growth arrest or regression in prostate cancer cells [1] [3].

The following diagram illustrates the mechanism of AR signaling and where this compound acts. The accompanying DOT script is provided for your use.

Diagram 1: this compound competitively inhibits androgen binding to the AR, blocking downstream signaling.

Experimental Protocol for In Vitro Antiandrogen Activity

The methodology below, based on a recent study investigating AR-related mechanisms, outlines a standard approach for evaluating the anticancer effects of compounds like this compound in vitro [4].

- Cell Line: 786-O human renal cell carcinoma cells (androgen-responsive cancer cell lines like LNCaP are also standard for prostate cancer research).

- Cell Culture: Maintain cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified incubator with 5% CO₂.

- Experimental Grouping:

- Group A (Control): Culture in medium with 1% DMSO.

- Group B (Negative Control): Culture in medium with 325 μg/mL this compound.

- Group C (Experimental): Culture in medium with the test compound (e.g., 300 μg/mL lathyrol in the cited study).

- Assays and Duration: Treat cells for 24 hours before performing the following assays:

- Cell Proliferation: Measure using Cell Counting Kit-8 (CCK-8) assay.

- Cell Apoptosis: Detect via TUNEL staining.

- Cell Migration & Invasion: Assess using scratch (wound healing) and Transwell invasion assays.

- Protein Expression Analysis: Investigate levels of AR, p-AR, p-Akt, Ki67, caspase-3, cleaved-caspase-3, Bcl-2, Bax, MMP2, MMP9, and PSA using western blotting and immunocytochemistry [4].

Comparative Profile of Antiandrogens

The table below places this compound in context with other antiandrogens, highlighting key differentiators.

| Antiandrogen | Generation & Type | Key Characteristics & Differentiators |

|---|---|---|

| This compound | First-Generation, Nonsteroidal | Associated with unique side effects: interstitial pneumonitis, visual disturbances, alcohol intolerance [5] [6]. |

| Flutamide | First-Generation, Nonsteroidal | Prodrug (active metabolite: hydroxyflutamide); higher incidence of hepatotoxicity compared to other first-gen agents [7] [2]. |

| Bicalutamide | First-Generation, Nonsteroidal | Better safety profile than flutamide/nilutamide; became the preferred first-generation NSAAs [7] [5]. |

| Cyproterone Acetate | Steroidal | Also has progestogenic properties; not approved in the US, largely due to hepatotoxicity risk [7] [2]. |

| Enzalutamide | Second-Generation, Nonsteroidal | Multiple mechanisms: inhibits AR translocation to the nucleus and DNA binding; higher affinity for AR [2] [3]. |

Rationale for Nonsteroidal Classification and Clinical Context

- Structural Rationale: this compound's chemical structure, based on a hydantoin ring, lacks the characteristic fused cycloalkane rings of steroid hormones, making it structurally distinct from steroidal antiandrogens like cyproterone acetate [2] [6].

- Mechanistic Purity: Unlike steroidal antiandrogens, this compound is a "pure" AR antagonist. It does not interact with other steroid hormone receptors (progestogen, estrogen, or glucocorticoid receptors), which reduces off-target effects [1] [2].

- Clinical Status: Due to its side-effect profile, this compound has been largely superseded by newer antiandrogens like bicalutamide and enzalutamide, which offer better tolerability and safety [5].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Resistance to second generation antiandrogens in prostate ... [pmc.ncbi.nlm.nih.gov]

- 4. Lathyrol affects the expression of AR and PSA and inhibits the ... [pmc.ncbi.nlm.nih.gov]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. A detailed investigation of drug design using a bioisosteric ... [sciencedirect.com]

- 7. Antiandrogens [pubmed.ncbi.nlm.nih.gov]

Nilutamide preclinical research animal studies

Preclinical Profile of Nilutamide

The table below summarizes the key preclinical and pharmacological characteristics of this compound gathered from the available literature.

| Aspect | Preclinical Findings & Characteristics |

|---|---|

| Mechanism of Action | Selective, competitive antagonist of the Androgen Receptor (AR) [1] [2]. Prevents effects of testosterone and dihydrotestosterone (DHT) [1]. |

| Primary Indication | Treatment of prostate cancer in combination with surgical or chemical castration [3] [1]. |

| Pharmacokinetics | - Absorption: Rapid and complete after oral administration [3].

- Half-life: Approximately 41-49 hours (mean 56 hours; range 23-87 hours) [3] [1].

- Metabolism: Extensive liver metabolism, primarily by cytochrome P450 enzymes (CYP2C19) [4] [1].

- Excretion: Mainly via urine (62%), mostly as metabolites; less than 10% in feces [1]. | | Key Animal Findings | - Binds to AR in prostatic tissue of rat, hamster, dog, and human [3].

- Causes atrophy of androgen-dependent tissues and shows antitumor activity in prostate cancer models [2]. | | Notable Adverse Effects | - Visual disturbances: Delay in dark adaptation [3] [1].

- Alcohol intolerance: Disulfiram-like reaction [3] [1].

- Interstitial pneumonitis: Can progress to pulmonary fibrosis [3] [1].

- Hepatotoxicity: Rare but potentially severe; associated with mitochondrial toxicity [1]. |

Experimental Research and Current Gaps

While specific animal model protocols are not detailed in the search results, recent research illustrates how this compound is used as a reference compound in in vitro studies.

- Recent In Vitro Application: A 2025 study used this compound as an AR blocker control to investigate a new compound, lathyrol, in renal cell carcinoma (RCC) research [5]. In this study, 786-O human RCC cells were treated with 325 μg/mL this compound alongside the experimental drug. Both this compound and lathyrol suppressed cell proliferation, migration, and invasion, and promoted apoptosis, confirming the role of AR signaling in this cancer type and validating the new compound's efficacy [5].

A significant gap in the available information is the absence of detailed, documented experimental protocols for this compound's original animal studies. The methodologies from its initial development are not provided in the search results [3] [2].

A Modern Approach to Preclinical Antiandrogen Research

For a contemporary research perspective, the field has moved towards bioisosteric methodology to design improved antiandrogens. This involves modifying the core structure of existing drugs like this compound to create novel analogs with better efficacy and safety profiles [4]. The general workflow for this approach is outlined below:

Modern drug discovery workflow for antiandrogens

References

- 1. This compound [en.wikipedia.org]

- 2. Advances in small molecule inhibitors of androgen ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. A detailed investigation of drug design using a bioisosteric ... [sciencedirect.com]

- 5. Lathyrol affects the expression of AR and PSA and inhibits the ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Signaling Pathway

Nilutamide functions as a pure androgen receptor (AR) antagonist. It competes with native androgens like testosterone and dihydrotestosterone (DHT) for binding to the AR, thereby blocking the transcription of androgen-response elements and inhibiting the growth of androgen-sensitive tissues, including prostate cancer cells [1] [2] [3].

The diagram below illustrates this core pharmacological pathway and the consequential feedback loop that occurs without concurrent chemical castration.

Core pathway of this compound's antiandrogen action and its systemic endocrine effects.

A critical aspect of its mechanism, confirmed in early animal studies, is that as a "pure" antiandrogen, it also neutralizes the negative feedback that androgens exert on the pituitary. This leads to a compensatory rise in luteinizing hormone (LH) and, consequently, testosterone levels [4]. Therefore, for this compound to be fully effective in intact males, it must be combined with a method to suppress this testicular testosterone surge, such as surgical castration or a Gonadotropin-Releasing Hormone (GnRH) agonist [2] [4].

Clinical Efficacy and Key Data

Clinical evidence for this compound primarily supports its use in combination with castration for metastatic prostate cancer.

Combination Therapy (with Castration)

A meta-analysis of five randomized controlled trials (1,637 participants) concluded that adding this compound to orchiectomy significantly improved outcomes compared to orchiectomy plus placebo. The this compound group showed:

- Improved Response Rate: Risk Ratio (RR) = 1.77 [1]

- Reduced Disease Progression: RR = 0.59 [1]

- Improved Complete Response: RR = 2.13 [1]

- Prolonged Survival: Improved progression-free survival and overall survival [1]

Monotherapy Data

One small 1991 Italian pilot study investigated this compound monotherapy (100 mg three times daily) in 48 patients with metastatic disease. The results are summarized below [5].

| Patient Group | Progression-Free Survival (Median Days) | Overall Survival (Median Days) | Best Objective Response |

|---|

| Untreated (n=29) | 325 | 696 | Partial Response: 41.6% Stationary Disease: 54.1% | | Pre-treated (n=19) | 174 | 447 | Stationary Disease: 73.6% |

Safety and Toxicity Profile

The clinical use of this compound is constrained by its distinct side effect profile. The following table compares the incidence of key adverse events (AEs) from clinical trials.

| Adverse Event | Incidence with this compound | Notes |

|---|---|---|

| Hot Flashes | 28.4% [2] | Common to all androgen blockade therapies. |

| Nausea / Vomiting | 9.8% - 65% [5] [2] | More common than with other NSAAs. |

| Visual Disturbances | 27% - 58% [5] [2] | e.g., delayed dark adaptation, impaired color vision. Unique to this compound. |

| Alcohol Intolerance | 6.2% - 19% [5] [2] | Disulfiram-like reaction. Unique to this compound. |

| Elevated Liver Enzymes | 8% [2] | Requires monitoring. |

| Interstitial Pneumonitis | 1% - 2.4% [2] | Can be severe (dyspnea, pulmonary fibrosis); incidence much higher in Japanese patients (12.6%). |

These unfavorable side effects, along with rare but serious cases of hepatotoxicity and respiratory failure, have significantly limited its use following the introduction of safer alternatives [2].

Formulation and Dosing

- Available Forms: Oral tablets (50 mg and 150 mg) [2].

- Standard Dosage: In prostate cancer, the typical regimen is 300 mg/day (e.g., 150 mg twice daily) for the first month, followed by a maintenance dose of 150 mg/day, given in combination with a GnRH analogue [2].

- Critical Interaction: Patients must be advised to avoid alcohol due to the risk of intolerance reactions [2] [3].

Current Status and Alternative Agents

This compound is now considered a historical agent in the evolution of prostate cancer treatment.

- Superseded by Newer Agents: As noted in recent literature, this compound "has largely been replaced by newer and improved NSAAs, namely bicalutamide and enzalutamide, due to their better efficacy, tolerability, and safety" [2]. These second-generation AR antagonists, which also include apalutamide and darolutamide, have demonstrated improved survival outcomes and are the current standard of care [6].

- Research Context: Today, this compound is primarily mentioned in historical reviews of AR-targeted therapy [6] [7] and may see limited use in specific research settings or where newer agents are unavailable.

References

- 1. Efficacy and Safety of this compound in Patients with Metastatic ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. The Pure Antiandrogen RU 23908 (Anandron), a ... [pubmed.ncbi.nlm.nih.gov]

- 5. Anandron (RU 23908) in metastatic prostate cancer [pubmed.ncbi.nlm.nih.gov]

- 6. Second generation androgen receptor antagonists and ... [pmc.ncbi.nlm.nih.gov]

- 7. Beyond the Horizon: Rethinking Prostate Cancer ... [mdpi.com]

Nilutamide polymorphic forms crystal structure

Nilutamide Polymorphs and Solid Forms

| Solid Form | Crystal System / Description | Z' (Molecules in Asymmetric Unit) | Relative Stability & Key Properties |

|---|---|---|---|

| Form I (Commercial Form) | Information missing | Z' = 1 [1] | Thermodynamically most stable form; monotropically related to Form II [2]. |

| Form II | Information missing | Z' = 1 [1] | Metastable; can be selectively crystallized via FmocFF organogels at ambient temperature [3]. |

| Form III | Information missing | Z' = 1 [1] | "Elusive nature"; limited experimental data available [2]. |

| Form IV | Information missing | Z' = 3 [1] [4] | New polymorph; bulk phase-pure material difficult to obtain [1] [4]. |

| Form V | Information missing | Z' = 2 [1] [4] | New polymorph; bulk phase-pure material difficult to obtain [1] [4]. |

| This compound Hydrate | [Nil·H₂O] (2:0.57) [1] [4] | Not Specified | Undergoes phase transformation to Form II upon heating [1] [4]. |

| This compound-Chloroform Solvate | Solvate Structure | Not Specified | First single-crystal structure reported; obtained via gel-mediated crystallization [3]. |

| Cocrystal with Adenine | [Nil + Adn] (1:1) [1] [4] | Not Specified | Higher thermodynamic solubility than parent this compound [1] [4]. |

The relationships between different solid forms and the methods used to obtain them can be visualized in the following workflow:

Figure 1: Experimental pathways for obtaining this compound solid forms. Methods like gel-mediated crystallization and lyophilization can access metastable polymorphs [2] [3], while cocrystallization yields new forms and cocrystals [1].

Detailed Experimental Protocols

Gel-Mediated Crystallization for Polymorph Control

This advanced method uses a supramolecular gelator to create a confined environment that controls crystal nucleation and growth, enabling access to metastable forms under mild conditions [3].

- Gel Preparation: FmocFF is dissolved in various organic solvents (e.g., acetonitrile, chloroform, alcohols) at concentrations of 10-20 mg/mL to form stable, self-supporting organogels [3].

- Crystallization Setup: A supersaturated solution of this compound is prepared in the same solvent at elevated temperatures (e.g., 25°C or 35°C). FmocFF is then added, and the mixture is cooled to room temperature to form the gel, encapsulating the drug [3].

- Outcome: Crystals typically form within the gel matrix over 2-5 days. Using an FmocFF/acetonitrile gel system allows for the selective crystallization of pure Form II at ambient temperature, which is difficult to achieve by other methods [3].

Cocrystallization to Discover New Solid Forms

This technique aims to form new crystalline structures by combining this compound with complementary coformers [1] [4].

- Method: this compound is combined with coformers like adenine (Adn) or orotic acid monohydrate (OMH) using techniques such as slow evaporation, grinding, or slurry methods [1] [4].

- Outcome: This approach can result in the formation of cocrystals (e.g., the [Nil+Adn] (1:1) cocrystal) but may also serendipitously yield new polymorphs of this compound itself (Forms IV and V) [1] [4].

Structural Characterization Techniques

Accurate identification of polymorphs relies on a suite of analytical techniques [1] [3] [5]:

- Single-Crystal X-ray Diffraction (SXRD): The definitive method for determining the three-dimensional atomic arrangement and crystal structure [1] [3].

- Powder X-ray Diffraction (PXRD): Used for "fingerprinting" and identifying different crystalline phases in bulk powder samples [3].

- Thermal Analysis: Differential Scanning Calorimetry (DSC) monitors phase transformations, such as the conversion of the hydrate to Form II [1] [3].

- Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy, particularly in the far-IR region (400-100 cm⁻¹), is highly sensitive to lattice vibrations and effective for discriminating between polymorphs [5].

- Second-Harmonic Generation (SHG) Microscopy: A powerful tool for detecting non-centrosymmetric crystal structures, which was used as evidence for a potential new this compound polymorph [3].

References

- 1. Polymorphs, cocrystal and hydrate of this compound [pubs.rsc.org]

- 2. Polymorphic forms of antiandrogenic drug this compound [pubmed.ncbi.nlm.nih.gov]

- 3. Exploiting Solvent–Gelator Synergy in FmocFF Organogels [mdpi.com]

- 4. Polymorphs, cocrystal and hydrate of this compound [bohrium.com]

- 5. Far-Infrared Spectroscopy as a Probe for Polymorph ... [sciencedirect.com]

Nilutamide thermodynamic properties stability

Polymorphic Forms and Relative Stability

Nilutamide can exist in multiple crystalline forms, or polymorphs. The commercial form (Form I) is the most thermodynamically stable, while other forms are metastable [1] [2].

The table below summarizes the identified polymorphs and their key characteristics:

| Polymorph | Designation | Relative Thermodynamic Stability | Key Characteristics and Isolation Methods |

|---|---|---|---|

| Form I | Commercial Form | Most stable (monotropically related to Form II) [1] | Readily crystallizes under ambient conditions; structure confirmed by single-crystal X-ray diffraction [1] [2]. |

| Form II | Metastable Polymorph | Less stable than Form I [1] | Can be obtained via cocrystallization or lyophilization; pure Form II isolated at ambient temperature using FmocFF/acetonitrile organogel [1] [2]. |

| Form III | Metastable Polymorph | Stability relationship not fully detailed | Considered an "elusive" polymorph; structure solved by single-crystal X-ray diffraction [1]. |

| Other Forms | Forms IV & V | Information not available | Mentioned as among five identified forms; no detailed data in searched literature [2]. |

| Chloroform Solvate | Solvate Form | Stability relative to neat forms not specified | Newly reported structure; single-crystal X-ray diffraction confirms a 1:1 this compound-chloroform stoichiometry [2]. |

Experimental Stability and Energetic Data

The following table consolidates the key experimental and computational findings regarding this compound's stability.

| Analysis Method | Key Findings on Stability and Energetics |

|---|---|

| Structural & Thermodynamic Study | Forms I and II are monotropically related (Form I is stable at all temperatures below melting). Comprehensive stability ranking: Form I > Form II > Form III [1]. |

| Lattice Energy Calculations | Periodic DFT methods (B3LYP-D3/6-31(F+)G(d,p) and PBEh-3c/def2-mSVP) provided accurate lattice energy values for Form I against experimental data. PIXEL and PBEh-3c methods correctly predicted the stability order of Forms I and II [1]. |

| Solution Calorimetry | Used to determine the relative stability of Forms I and II, confirming Form I as the thermodynamically most stable solid phase [1]. |

| Thermal Analysis | Revealed that the organogel matrix used to crystallize Form II not only templates its formation but also affects its thermal transformation pathway [2]. |

Detailed Experimental Protocols

For researchers looking to reproduce these studies, here are the methodologies for key experiments cited in the literature.

Isolation of Polymorphs via Gel-Mediated Crystallization

This protocol describes a method to obtain pure this compound Form II under mild conditions [2].

- Gel Preparation: A low-molecular-weight gelator, FmocFF, is dissolved in a suitable organic solvent (e.g., acetonitrile) at a concentration of 15% w/v. The mixture is heated until the gelator dissolves completely.

- Drug Loading: this compound is added to the hot gelator solution to create a supersaturated solution. The study used temperatures of 25°C and 35°C to achieve different supersaturation levels.

- Crystallization: The hot solution is cooled to room temperature and left undisturbed for 2 to 5 days. Crystallization occurs within the resulting gel matrix.

- Polymorph Control: The specific solvent and supersaturation level critically influence the outcome. For example, using an acetonitrile-based FmocFF organogel (F-ACN) at a lower supersaturation (CNil@25°C) yielded distinct needle-like crystals of Form II.

Structural and Thermodynamic Investigation

This methodology provides a framework for a comprehensive polymorph study [1].

- Polymorph Generation: Alternative polymorphs (Form II and Form III) were obtained through attempts at cocrystallization and via lyophilization.

- Structural Elucidation: The crystal structures of all polymorphs were determined using single-crystal X-ray diffraction.

- Stability and Energetics:

- Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) were used to study melting behavior and solid-solid transitions.

- Solution Calorimetry: The enthalpy of solution was measured to determine the relative stability of the polymorphs.

- Lattice Energy Calculation: The performance of various computational methods (DFT-D, semi-empirical, PIXEL) was compared for calculating lattice energy and ranking polymorph stability.

Logical Workflow for Polymorph Stability Study

The diagram below outlines the key steps and decision points in a comprehensive polymorph stability study, integrating the experimental methods discussed.

Logical workflow for a polymorph stability study, integrating generation, characterization, and analysis phases.

Limitations and Research Gaps

While the search results confirm this compound's polymorphism and establish a clear stability ranking, they lack extensive published quantitative data. Specific physicochemical properties like solubility, dissolution rates, and melting points for individual polymorphs are not detailed in the current search findings.

References

Comprehensive Clinical Trial and Application Notes: Nilutamide in Prostate Cancer Therapy

Introduction and Mechanism of Action

Nilutamide is a first-generation nonsteroidal antiandrogen medication approved by the FDA for the treatment of metastatic prostate cancer in combination with surgical castration. As an androgen receptor (AR) antagonist, this compound competes with natural androgens for binding sites on androgen receptors, thereby blocking the transcriptional activity that promotes prostate cancer cell growth and survival. The drug exhibits pure antiandrogenic activity with affinity specifically for androgen receptors, without binding to progestogen, estrogen, or glucocorticoid receptors [1]. This targeted mechanism makes it particularly valuable in androgen-dependent prostate cancer, where it blocks the action of both adrenal and testicular androgens that stimulate the growth of normal and malignant prostatic tissue [1].

Prostate cancer progression is fundamentally driven by androgen receptor signaling, making androgen deprivation therapy (ADT) a cornerstone of treatment for advanced disease. Within this therapeutic approach, this compound functions by competitively inhibiting the binding of dihydrotestosterone (DHT) and testosterone to the androgen receptor ligand-binding domain. This blockade results in the prevention of AR nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes [1] [2]. The relative binding affinity of this compound at the androgen receptor is less than that of bicalutamide but similar to that of hydroxuflutamide [1]. It is important to note that while antiandrogen monotherapy with this compound has demonstrated clinical benefit, it has not consistently been shown to be equivalent to castration in efficacy [1].

The following diagram illustrates this compound's mechanism of action within the androgen receptor signaling pathway:

Figure 1: this compound Mechanism of Action in Androgen Receptor Signaling Pathway. This compound competitively inhibits androgen binding to the androgen receptor, preventing dimerization, nuclear translocation, DNA binding, and ultimately suppressing transcription of genes driving prostate cancer growth.

Clinical Evidence and Efficacy Data

Key Clinical Trial Findings

The clinical efficacy of this compound has been demonstrated in several studies, particularly in the context of combination therapy with surgical castration for metastatic prostate cancer. A landmark randomized phase II trial investigated this compound in patients with nonmetastatic castration-resistant prostate cancer (stage D0.5) provides particularly insightful data [3]. This study employed a novel design where patients were initially randomized to receive either a poxvirus-based prostate-specific antigen (PSA) vaccine or this compound alone, with crossover to combined therapy upon PSA progression. The findings revealed that the sequence of therapy administration significantly impacted clinical outcomes. Patients who received vaccine therapy followed by this compound at the time of PSA progression demonstrated significantly improved survival compared to those who received the treatments in the reverse order (median survival 6.2 years vs. 3.7 years, p=0.045) [3].

Further analysis of this trial with a median potential follow-up of 4.4 years showed that median survival among all patients was 4.4 years from date of enrollment. Patients initially randomized to the vaccine arm showed a trend toward improved survival compared to those starting with this compound (median 5.1 vs. 3.4 years; P = 0.13) [3]. Subgroup analyses identified that patients with more favorable disease characteristics derived particular benefit from the vaccine-first approach, including those with Gleason score ≤7 (P = 0.033), PSA < 20 ng/dl (P = 0.013), or prior radiation therapy (P = 0.018) [3]. These findings have significant implications for clinical trial design, suggesting that treatment sequencing may be as important as the therapies themselves in optimizing outcomes for prostate cancer patients.

Additional studies have confirmed this compound's efficacy in the castration-resistant setting. A retrospective analysis of 28 men with castration-resistant prostate cancer treated with this compound demonstrated that 64% of patients experienced a reduction in PSA, with 48% achieving a greater than 50% PSA decline [2]. Another study reported that in men who failed prior antiandrogen therapy, 50% of patients treated with this compound experienced a greater than 50% decline in serum PSA levels [2]. These results highlight this compound's activity even after progression on other antiandrogen therapies, supporting its use as a second-line hormonal agent in selected patients.

Table 1: Key Clinical Trial Results for this compound in Prostate Cancer

| Trial Design | Patient Population | Intervention | Key Efficacy Findings | Reference |

|---|---|---|---|---|

| Randomized Phase II | Nonmetastatic castration-resistant prostate cancer (n=42) | This compound vs. PSA vaccine, with crossover | Median survival: 4.4 years (all patients); 6.2 years (vaccine→this compound) vs. 3.7 years (this compound→vaccine) | [3] |

| Retrospective Analysis | Castration-resistant prostate cancer (n=28) | This compound as second-line therapy | 64% with PSA reduction; 48% with >50% PSA decline | [2] |

| Second-line Therapy | Antiandrogen failure (n=14) | This compound as second-line therapy | 50% with >50% PSA decline | [2] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Clinical Significance |

|---|---|---|

| Bioavailability | Rapidly and completely absorbed | Predictable systemic exposure |

| Half-life | 38.0-59.1 hours | Suitable for once-daily dosing |

| Metabolism | Extensive hepatic metabolism | Potential for drug interactions; caution in hepatic impairment |

| Route of Elimination | Renal (<2% unchanged) | Need for dose adjustment in renal impairment likely minimal |

| Protein Binding | Not fully characterized | Potential for protein displacement interactions unknown |

| Time to Steady State | ~7-10 days | Important for clinical response timing |

Clinical Trial Design Considerations

Methodological Framework

Designing clinical trials for this compound in the contemporary prostate cancer landscape requires careful consideration of disease stage, prior therapies, and emerging therapeutic combinations. Based on existing evidence, several trial designs show particular promise. The crossover design implemented in the phase II trial by researchers at the National Cancer Institute provides a robust template for evaluating sequencing strategies [3]. This approach allows for the assessment of both individual agent activity and the synergistic potential of combination therapies, while also permitting each patient to serve as their own control in the sequential therapy phases. Such designs are especially valuable in precision medicine contexts where identifying the optimal sequence of available therapies is as important as developing new agents.

For this compound specifically, potential trial populations include patients with nonmetastatic castration-resistant prostate cancer (stage D0.5) rising PSA after primary androgen deprivation therapy, or as adjunctive therapy following primary treatment for high-risk localized disease [3]. The inclusion of biomarker-enriched populations represents a particularly promising direction. For instance, patients with specific AR mutations or splice variants may respond differently to this compound compared to newer antiandrogens, potentially identifying a subgroup that derives particular benefit from this agent [4]. Additionally, combination strategies with novel therapeutic classes including PARP inhibitors, PSMA-targeted radioligands, or immunotherapeutic agents may reestablish this compound's relevance in the current treatment landscape [5].

The following diagram illustrates a potential clinical trial workflow incorporating this compound in sequence with other therapies:

Figure 2: Proposed Clinical Trial Workflow for this compound Sequencing Study. This crossover design allows evaluation of treatment sequence impact on clinical outcomes including PSA response, radiographic progression-free survival (rPFS), and overall survival (OS).

Patient Stratification and Biomarker Considerations